2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile
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Overview
Description
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-3-phenyl-1-tetralone.
Key Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influence on metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxy-3-phenyl-1-tetralone): A precursor in the synthesis of the target compound.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Uniqueness
2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(2E)-2-(7-methoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile |
InChI |
InChI=1S/C19H17NO/c1-21-18-8-7-15-11-17(14-5-3-2-4-6-14)12-16(9-10-20)19(15)13-18/h2-9,13,17H,11-12H2,1H3/b16-9+ |
InChI Key |
ZMLVCQCJUFKPQG-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC\2=C(CC(C/C2=C\C#N)C3=CC=CC=C3)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(CC2=CC#N)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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